![molecular formula C31H45NO3 B12634535 N-[3-(2,2-dimethyloxan-4-yl)-3-phenylpropyl]-4-methyl-3-(4-propan-2-yloxyphenyl)pentanamide](/img/structure/B12634535.png)
N-[3-(2,2-dimethyloxan-4-yl)-3-phenylpropyl]-4-methyl-3-(4-propan-2-yloxyphenyl)pentanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(2,2-ジメチルオキサン-4-イル)-3-フェニルプロピル]-4-メチル-3-(4-プロパン-2-イルオキシフェニル)ペンタンアミドは、さまざまな官能基を組み合わせたユニークな構造を持つ複雑な有機化合物です。
準備方法
合成経路と反応条件
N-[3-(2,2-ジメチルオキサン-4-イル)-3-フェニルプロピル]-4-メチル-3-(4-プロパン-2-イルオキシフェニル)ペンタンアミドの合成は、通常、中間体の形成を含む複数の手順を伴います。このプロセスは、オキサン環の調製から始まり、続いてフェニルプロピル基の導入が行われます。最後の手順では、ペンタンアミド基とプロパン-2-イルオキシフェニル基が添加されます。温度、圧力、触媒の使用などの反応条件は、目的の生成物が得られるように注意深く制御されます。
工業生産方法
この化合物の工業生産は、自動反応器と連続フロープロセスを用いた大規模合成を含む場合があります。これらの方法は、廃棄物とエネルギー消費を最小限に抑えながら、収率と純度を最適化するために設計されています。高度な分析技術の使用により、最終製品の品質と一貫性が保証されます。
化学反応の分析
反応の種類
N-[3-(2,2-ジメチルオキサン-4-イル)-3-フェニルプロピル]-4-メチル-3-(4-プロパン-2-イルオキシフェニル)ペンタンアミドは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この反応は、過マンガン酸カリウムや過酸化水素などの酸化剤を用いて、酸素の添加または水素の除去を伴います。
還元: この反応は、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤を用いて、水素の添加または酸素の除去を伴います。
置換: この反応は、ハロゲンや求核試薬などの試薬を用いて、ある官能基を別の官能基に置き換えることを伴います。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、酸、塩基、溶媒、触媒があります。温度、圧力、pHなどの反応条件は、目的の結果を得るために注意深く制御されます。たとえば、酸化反応には、高温と触媒の存在が必要な場合がありますが、還元反応は不活性雰囲気下で低温で行うことができます。
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、化合物の酸化によりカルボン酸やケトンが生成される場合がありますが、還元によりアルコールやアミンが生成される場合があります。置換反応では、さまざまな官能基を持つさまざまな誘導体が生成される可能性があります。
科学研究における用途
N-[3-(2,2-ジメチルオキサン-4-イル)-3-フェニルプロピル]-4-メチル-3-(4-プロパン-2-イルオキシフェニル)ペンタンアミドは、次のようないくつかの科学研究用途があります。
化学: この化合物は、より複雑な分子の合成のためのビルディングブロックとして、およびさまざまな化学反応における試薬として使用されます。
生物学: 特に創薬および開発の文脈において、細胞プロセスと分子相互作用の研究に使用されます。
医学: この化合物は、抗炎症剤や抗癌剤など、潜在的な治療用途を持っています。
産業: 特殊化学品、ポリマー、独自の特性を持つ材料の生産に使用されます。
科学的研究の応用
N-[3-(2,2-dimethyloxan-4-yl)-3-phenylpropyl]-4-methyl-3-(4-propan-2-yloxyphenyl)pentanamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is used in studies of cellular processes and molecular interactions, particularly in the context of drug discovery and development.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: It is used in the production of specialty chemicals, polymers, and materials with unique properties.
作用機序
N-[3-(2,2-ジメチルオキサン-4-イル)-3-フェニルプロピル]-4-メチル-3-(4-プロパン-2-イルオキシフェニル)ペンタンアミドの作用機序は、特定の分子標的と経路との相互作用を伴います。この化合物は、受容体または酵素に結合し、それらの活性を調節し、さまざまな生物学的効果をもたらす可能性があります。たとえば、炎症や癌の進行に関与する特定の酵素の活性を阻害し、その治療効果を発揮する可能性があります。
類似の化合物との比較
N-[3-(2,2-ジメチルオキサン-4-イル)-3-フェニルプロピル]-4-メチル-3-(4-プロパン-2-イルオキシフェニル)ペンタンアミドは、次のような他の類似の化合物と比較することができます。
N-[3-(2,2-ジメチルオキサン-4-イル)-3-フェニルプロピル]-4-メチル-3-(4-メトキシフェニル)ペンタンアミド: この化合物は、プロパン-2-イルオキシ基の代わりにメトキシ基を持ち、化学的性質や生物学的活性に影響を与える可能性があります。
N-[3-(2,2-ジメチルオキサン-4-イル)-3-フェニルプロピル]-4-メチル-3-(4-エトキシフェニル)ペンタンアミド: この化合物は、エトキシ基を持ち、反応性と分子標的との相互作用にも影響を与える可能性があります。
N-[3-(2,2-ジメチルオキサン-4-イル)-3-フェニルプロピル]-4-メチル-3-(4-プロパン-2-イルオキシフェニル)ペンタンアミドの独自性は、その特定の官能基の組み合わせにあり、これは独自の化学的および生物学的特性をもたらします。
類似化合物との比較
N-[3-(2,2-dimethyloxan-4-yl)-3-phenylpropyl]-4-methyl-3-(4-propan-2-yloxyphenyl)pentanamide can be compared with other similar compounds, such as:
N-[3-(2,2-dimethyloxan-4-yl)-3-phenylpropyl]-4-methyl-3-(4-methoxyphenyl)pentanamide: This compound has a methoxy group instead of a propan-2-yloxy group, which may affect its chemical properties and biological activity.
N-[3-(2,2-dimethyloxan-4-yl)-3-phenylpropyl]-4-methyl-3-(4-ethoxyphenyl)pentanamide: This compound has an ethoxy group, which may also influence its reactivity and interactions with molecular targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C31H45NO3 |
|---|---|
分子量 |
479.7 g/mol |
IUPAC名 |
N-[3-(2,2-dimethyloxan-4-yl)-3-phenylpropyl]-4-methyl-3-(4-propan-2-yloxyphenyl)pentanamide |
InChI |
InChI=1S/C31H45NO3/c1-22(2)29(25-12-14-27(15-13-25)35-23(3)4)20-30(33)32-18-16-28(24-10-8-7-9-11-24)26-17-19-34-31(5,6)21-26/h7-15,22-23,26,28-29H,16-21H2,1-6H3,(H,32,33) |
InChIキー |
XZKPBLMFKDUVKB-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(CC(=O)NCCC(C1CCOC(C1)(C)C)C2=CC=CC=C2)C3=CC=C(C=C3)OC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2H-Pyran, tetrahydro-2-[(5-phenylpentyl)oxy]-](/img/structure/B12634454.png)
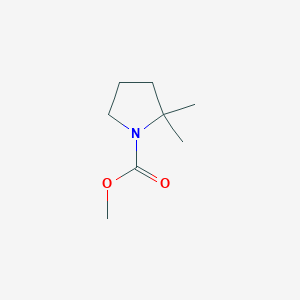
![N-Hydroxy-2-{[(2-methylphenyl)methyl]sulfamoyl}acetamide](/img/structure/B12634466.png)
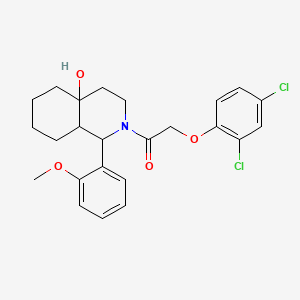
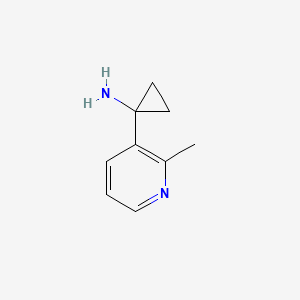
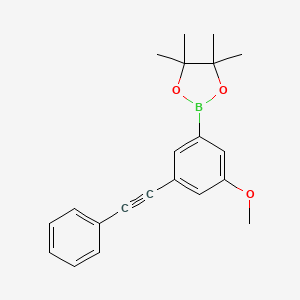


![1-[2,6-Dihydroxy-4-(3-methylbutoxy)phenyl]-3-methylbutan-1-one](/img/structure/B12634502.png)
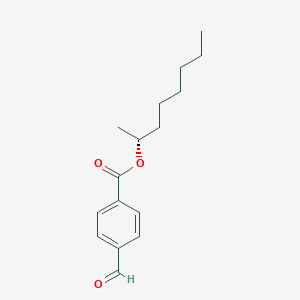

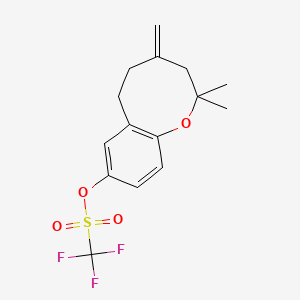
![(1R)-1-[Ethoxy(phenyl)phosphoryl]ethyl butanoate](/img/structure/B12634524.png)
![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-chloro-, hydrazide](/img/structure/B12634527.png)
